molecular formula C12H18ClN3O2S B2364809 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 339008-95-6

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2364809
CAS No.: 339008-95-6
M. Wt: 303.81
InChI Key: KSCWAHTVIJASNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 339008-95-6) is a chemical compound with the molecular formula C12H18ClN3O2S and a molecular weight of 303.81 . This reagent integrates two significant pharmacophores in medicinal chemistry: a piperazine ring and a sulfonamide functional group. Piperazine derivatives are recognized for a broad spectrum of attractive biological properties, including antidepressant, antibacterial, and antifungal activities . Sulfonamides are well-known as carbonic anhydrase (CA) inhibitors and possess wide-ranging biological activities such as anticancer, antifungal, and antiepileptic effects . This dual structure makes it a valuable template for researchers investigating new enzyme inhibitors. Compounds bearing piperazine and sulfonamide moieties have demonstrated promising activity in enzyme inhibition studies , particularly targeting enzymes like pancreatic lipase and tyrosinase . Inhibition of these enzymes is a key research area for the potential treatment of conditions like obesity and for developing skin-whitening or antimelanogenic agents . As such, this compound serves as a key intermediate or precursor in drug discovery and biochemical research for synthesizing and evaluating novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWAHTVIJASNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule, 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide, decomposes into two primary synthons: a 4-(4-chlorophenyl)piperazine core and an N,N-dimethyl sulfonamide moiety. Retrosynthetically, the piperazine ring may derive from ethylenediamine derivatives via cyclization, while the sulfonamide group originates from sulfonyl chloride precursors.

Piperazine Core Construction

Piperazine rings bearing aryl substituents are classically synthesized via reductive cyclization of 1,2-diketones with ethylenediamine. For example, details the reduction of 1-phenyl-1,2-dione derivatives using LiAlH₄ to yield 2-phenylpiperazine analogues. Adapting this method, 1-(4-chlorophenyl)-1,2-dione reacts with ethylenediamine in tetrahydrofuran (THF), forming a dihydropyrazine intermediate. Subsequent LiAlH₄ reduction at 50–55°C for 3–4 hours affords 4-(4-chlorophenyl)piperazine in 60–65% yield.

Sulfonamide Installation

Sulfonylation of secondary amines typically employs sulfonyl chlorides under basic conditions. In, 4-(piperazin-1-yl)pyridine-3-sulfonamide derivatives are synthesized via reaction of piperazine-containing intermediates with sulfonyl chlorides. For the target compound, 4-(4-chlorophenyl)piperazine reacts with N,N-dimethylsulfamoyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the sulfonamide product in 70–85% purity.

Detailed Synthetic Protocols

Synthesis of 4-(4-Chlorophenyl)piperazine

Cyclization of 1-(4-Chlorophenyl)-1,2-dione

A mixture of 1-(4-chlorophenyl)-1,2-dione (10 mmol) and ethylenediamine (12 mmol) in anhydrous THF (50 mL) is stirred under nitrogen at 25°C for 24 hours. The resulting dihydropyrazine intermediate is isolated by filtration and reduced with LiAlH₄ (2.5 equiv) in refluxing THF for 4 hours. After quenching with ethyl acetate and aqueous NaOH, the organic layer is concentrated to afford 4-(4-chlorophenyl)piperazine as a white solid (62% yield).

Table 1. Optimization of Piperazine Synthesis

Condition Solvent Temperature (°C) Time (h) Yield (%)
LiAlH₄ reduction THF 65 4 62
NaBH₄ reduction EtOH 25 12 28
Catalytic hydrogenation MeOH 50 6 45
Alternative Route: Buchwald-Hartwig Amination

For substrates resistant to reductive cyclization, palladium-catalyzed coupling offers a viable alternative. A mixture of piperazine (5 mmol), 1-bromo-4-chlorobenzene (5.5 mmol), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in toluene is heated at 110°C for 18 hours. This method achieves 58% yield but requires rigorous exclusion of moisture.

Sulfonylation with N,N-Dimethylsulfamoyl Chloride

Stepwise Sulfonyl Chloride Formation

In cases where N,N-dimethylsulfamoyl chloride is unavailable, in situ generation from thiols is feasible. As described in, thiol intermediates are treated with chlorine gas in acetic acid/water to form sulfonyl chlorides. Applying this to 4-(4-chlorophenyl)piperazine, thiolation with P₄S₁₀ followed by chlorination yields the requisite sulfonyl chloride.

Coupling with Dimethylamine

The sulfonyl chloride intermediate (5 mmol) is dissolved in dry dichloromethane (30 mL) and treated with dimethylamine (2.0 equiv) at 0°C. After stirring for 6 hours, the mixture is washed with HCl (1M) and brine, then dried over Na₂SO₄. Evaporation affords the title compound in 78% yield.

Table 2. Sulfonylation Reaction Parameters

Base Solvent Temperature (°C) Yield (%)
Triethylamine CH₂Cl₂ 0→25 78
Pyridine THF 25 65
K₂CO₃ Acetone 40 71

Mechanistic and Kinetic Considerations

Cyclization and Reduction Dynamics

The LiAlH₄-mediated reduction of dihydropyrazines proceeds via a two-electron transfer mechanism, where AlH₄⁻ coordinates to the imine nitrogen, facilitating hydride transfer. Kinetic studies from indicate pseudo-first-order behavior with an activation energy of 45 kJ/mol, consistent with rate-limiting hydride delivery.

Sulfonyl Chloride Reactivity

Sulfonylation kinetics are governed by the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance reactivity, reducing reaction times. NMR monitoring reveals complete consumption of 4-(4-chlorophenyl)piperazine within 2 hours when using triethylamine as a base.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.45 (m, 4H, piperazine-H), 2.95 (s, 6H, N(CH₃)₂), 2.80 (m, 4H, piperazine-H).
  • IR (KBr) : 1326 cm⁻¹ (S=O asym), 1141 cm⁻¹ (S=O sym), 2924 cm⁻¹ (C-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for the LiAlH₄ reduction step, minimizing exothermic risks. Patent discloses a 60.5% yield at pilot-plant scale using automated temperature control and in-line quenching.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Piperazine-Sulfonamide Motif

The piperazine-sulfonamide backbone is shared across multiple compounds, but substituents dictate functional differences:

  • Target Compound : 4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide combines a lipophilic 4-chlorophenyl group with a polar N,N-dimethylsulfonamide.
  • Compound 117 (): Features a 6-fluoroquinoline-3-carbonyl group linked to the piperazine-sulfonamide, broadening applications in aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition.
4-Chlorophenylpiperazine Derivatives
  • Coumarin-Piperazine Hybrids (): Compounds like 8c (6-acetyl-4,7-dimethyl-5-{4-[4-(4-chlorophenyl)piperazin-1-yl]butoxy}coumarin) retain the 4-chlorophenylpiperazine moiety but integrate it into a coumarin scaffold, achieving nanomolar affinity for serotonin 5-HT1A receptors (Ki = 1.7 nM).
  • A1 Adenosine Receptor Enhancers (): Thiophene derivatives (e.g., 2-amino-3-(4-chlorobenzoyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]thiophene) utilize the 4-chlorophenyl group for allosteric modulation, highlighting its role in receptor binding.
Receptor Affinity and Selectivity
  • 5-HT1A/5-HT2A Activity : The 4-chlorophenyl group in coumarin hybrids () enhances 5-HT1A binding (Ki = 1.7 nM), while sulfonamide substituents in the target compound may shift selectivity toward other targets like ALDH1A1 or antioxidant pathways.
  • A1 Adenosine Receptor Modulation: Thiophene derivatives () with 4-chlorophenylpiperazine show submicromolar enhancer activity, suggesting the chlorophenyl group stabilizes receptor interactions.
Enzyme Inhibition and Antioxidant Effects
  • ALDH1A1 Inhibitors (): Quinoline-piperazine-sulfonamide hybrids (e.g., Compound 57) exhibit IC50 values <100 nM, attributed to the sulfonamide’s hydrogen-bonding capacity.
  • Multifunctional Antioxidants () : N,N-Dimethylpiperazine-1-sulfonamide derivatives linked to pyrimidines (e.g., Compound 1) demonstrate Fe³⁺/Cu²⁺ chelation, mitigating oxidative stress.

Physicochemical and Pharmacokinetic Properties

Property Target Compound JHX-2 Coumarin Hybrid 8c
Molecular Weight ~340 g/mol (estimated) ~310 g/mol ~500 g/mol
LogP ~2.5 (moderate lipophilicity) ~1.8 (polar pyrimidine) ~3.2 (lipophilic coumarin)
Bioavailability Moderate (N,N-dimethyl enhances permeability) Low (hydroxypyrimidine increases polarity) Low (high MW, lipophilicity)
Key Functional Groups 4-Cl-Ph, N,N-Me₂-sulfonamide Pyrimidine, N,N-Me₂-sulfonamide Coumarin, 4-Cl-Ph-piperazine

Clinical and Commercial Status

  • Quinoline Derivatives (): Advanced to preclinical studies for ALDH1A1-related cancers.
  • Coumarin-Piperazine Hybrids () : Highlighted for CNS applications due to blood-brain barrier penetration.

Biological Activity

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its unique pharmacological properties. Research has indicated that this compound may serve as an enzyme inhibitor and exhibit antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2O2S\text{C}_{12}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure includes:

  • Piperazine ring : Known for its versatility in drug design.
  • Sulfonamide group : Associated with antibacterial properties.
  • Chlorophenyl moiety : Enhances interactions with biological targets.

The mechanism of action of this compound primarily involves its ability to inhibit specific enzymes. The sulfonamide group is known to interact with bacterial enzymes, particularly dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to bactericidal effects, making it a candidate for antimicrobial therapy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have indicated that it can inhibit human acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The binding affinity of this compound at the active site of AChE has been confirmed through molecular docking studies, indicating its potential utility in treating cognitive disorders .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated moderate to strong activity against Salmonella typhi, with an EC50 value significantly lower than traditional antibiotics like thiodiazole copper .
  • Enzyme Interaction Studies : Another research project utilized molecular docking techniques to analyze the interaction between this compound and various enzymes. The results demonstrated that it could effectively bind to the active sites of AChE and urease, suggesting dual functionality in both neuroprotection and antibacterial action .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and sulfonylation reactions. A common approach includes:

  • Step 1: Reacting 4-chlorophenylpiperazine with dimethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile .
  • Step 2: Sulfonylation using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
  • Purification: Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures ensures purity .
    Monitoring: Thin-layer chromatography (TLC) with Rf values ~0.4–0.5 (ethyl acetate/hexane) is used to track reaction progress .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • X-ray crystallography (via SHELX programs) resolves the 3D structure, confirming bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between the chlorophenyl and piperazine rings .
  • NMR spectroscopy (¹H/¹³C) identifies key signals: dimethyl groups (δ ~2.8–3.1 ppm), aromatic protons (δ ~7.2–7.4 ppm), and sulfonamide protons (δ ~5.1 ppm) .
  • Elemental analysis (e.g., C: 48.5%, H: 5.2%, N: 12.7%) validates stoichiometry .

Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated?

Methodological Answer:

  • Target Identification: Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (5-HT₂A/5-HT₇) due to the sulfonamide and chlorophenyl motifs .
  • In Vitro Validation: Radioligand binding assays (using [³H]-LSD for 5-HT receptors) quantify IC₅₀ values. For example, a study reported IC₅₀ = 120 nM for 5-HT₂A .
  • Functional Assays: cAMP inhibition or calcium flux assays confirm receptor modulation .

Advanced: What analytical techniques are critical for assessing purity and stability under varying conditions?

Methodological Answer:

  • HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) and degradation products (e.g., hydrolyzed sulfonamide) .
  • Thermogravimetric Analysis (TGA) evaluates thermal stability (decomposition >200°C) .
  • Accelerated Stability Studies: Exposure to UV light (ICH Q1B guidelines) and humidity (40°C/75% RH for 4 weeks) monitors photodegradation and hygroscopicity .

Advanced: How do researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies often arise from solvent polarity or pH. To address this:

  • Solubility Screening: Use the shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Reported solubility ranges: 2.1 mg/mL (DMSO) to 0.3 mg/mL (water) .
  • Co-solvency Studies: Additives like cyclodextrins improve aqueous solubility (e.g., 1.5-fold increase with β-cyclodextrin) .
  • Molecular Dynamics Simulations predict solvent interactions based on logP (~2.8) and polar surface area (~75 Ų) .

Advanced: What computational methods are employed to model its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction: SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk (probability: 65%) .
  • Metabolic Pathways: CYP450 isoform mapping (via StarDrop) identifies N-demethylation and sulfonamide hydrolysis as primary metabolic routes .
  • Physiologically Based Pharmacokinetic (PBPK) Models simulate plasma concentration-time profiles using tissue partition coefficients .

Advanced: How can structural modifications optimize its pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the chlorophenyl group with fluorophenyl (improves metabolic stability) or pyridinyl (enhances solubility) .
  • Prodrug Design: Esterification of the sulfonamide group (e.g., acetyl prodrug) increases oral bioavailability by 40% in rodent models .
  • Salt Formation: Hydrochloride salts improve crystallinity and dissolution rates (e.g., 85% release in 30 mins vs. 60% for free base) .

Advanced: What crystallographic data are essential for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Space Group Analysis: Monoclinic (P2₁/c) symmetry with Z = 4 is common for piperazine derivatives .
  • Hydrogen Bonding: Intermolecular H-bonds between sulfonamide O and piperazine N stabilize the lattice (distance: ~2.9 Å) .
  • Torsion Angles: The dihedral angle between the piperazine and chlorophenyl rings (~25°) influences receptor binding .

Advanced: How do researchers design SAR studies to evaluate substituent effects?

Methodological Answer:

  • Analog Synthesis: Replace dimethyl groups with diethyl or morpholine to assess steric/electronic effects on receptor affinity .
  • Biological Testing: Compare IC₅₀ values across analogs. For example, diethyl analogs show 3-fold lower 5-HT₂A affinity than dimethyl derivatives .
  • QSAR Modeling: 3D-QSAR (CoMFA/CoMSIA) correlates substituent bulkiness (Sterimol parameters) with activity .

Advanced: What experimental strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Inline FTIR monitors sulfonylation completion (disappearance of –NH peaks at 3350 cm⁻¹) .
  • Design of Experiments (DoE): Central composite design optimizes reaction temperature (60–80°C) and molar ratios (1:1.2 amine:sulfonyl chloride) .
  • Quality Control: ICP-MS ensures heavy metal contaminants (e.g., Pd from catalysts) are <10 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.